1-Dodecyl-3-methyl-1,2-dihydroimidazol-1-ium;bromide;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Dodecyl-3-methyl-1,2-dihydroimidazol-1-ium;bromide;hydrate is a chemical compound known for its unique properties and applications. It is a type of ionic liquid, which are salts in the liquid state at relatively low temperatures. This compound is characterized by its white to light yellow powder or crystal appearance and is soluble in methanol .
Vorbereitungsmethoden
The synthesis of 1-Dodecyl-3-methyl-1,2-dihydroimidazol-1-ium;bromide;hydrate typically involves the reaction of 1-methylimidazole with dodecyl bromide. The reaction is carried out under basic conditions, often using a solvent such as acetone . The process can be summarized as follows:
Synthesis of Imidazole Compound: Methylimidazole is reacted with chloropropanone under basic conditions to form the imidazole compound.
Reaction with Bromide: The imidazole compound is then reacted with dodecyl bromide to yield this compound.
Analyse Chemischer Reaktionen
1-Dodecyl-3-methyl-1,2-dihydroimidazol-1-ium;bromide;hydrate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are not commonly detailed in the literature.
Wissenschaftliche Forschungsanwendungen
1-Dodecyl-3-methyl-1,2-dihydroimidazol-1-ium;bromide;hydrate has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Dodecyl-3-methyl-1,2-dihydroimidazol-1-ium;bromide;hydrate involves its interaction with molecular targets through ionic and hydrophobic interactions. The compound can disrupt the structure of biological membranes, making it useful as a surfactant and in drug delivery . Its catalytic properties are attributed to its ability to stabilize transition states and intermediates in chemical reactions .
Vergleich Mit ähnlichen Verbindungen
1-Dodecyl-3-methyl-1,2-dihydroimidazol-1-ium;bromide;hydrate can be compared with other similar ionic liquids, such as:
1-Decyl-3-methylimidazolium Bromide: Similar in structure but with a shorter alkyl chain, affecting its solubility and melting point.
1-Butyl-2,3-dimethylimidazolium Bis(trifluoromethanesulfonyl)imide: Different anion and alkyl chain length, leading to different physical and chemical properties.
1-Methyl-3-octyl-1H-imidazolium Salt: Another ionic liquid with a different alkyl chain length and anion, used in similar applications but with varying efficiencies.
These comparisons highlight the unique properties of this compound, particularly its longer alkyl chain, which influences its solubility, melting point, and applications in various fields .
Eigenschaften
CAS-Nummer |
404001-56-5 |
---|---|
Molekularformel |
C16H35BrN2O |
Molekulargewicht |
351.37 g/mol |
IUPAC-Name |
1-dodecyl-3-methyl-1,2-dihydroimidazol-1-ium;bromide;hydrate |
InChI |
InChI=1S/C16H32N2.BrH.H2O/c1-3-4-5-6-7-8-9-10-11-12-13-18-15-14-17(2)16-18;;/h14-15H,3-13,16H2,1-2H3;1H;1H2 |
InChI-Schlüssel |
QSYZEURPZDRMBN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC[NH+]1CN(C=C1)C.O.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.